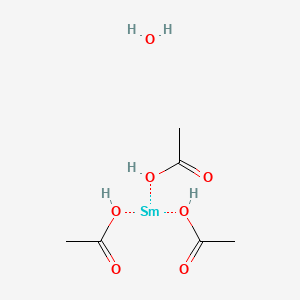

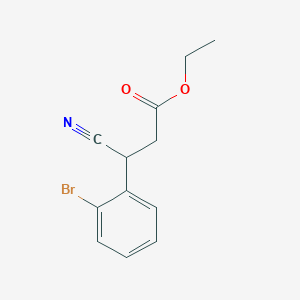

![molecular formula C19H16N4O3S B2975646 N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946304-61-6](/img/structure/B2975646.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide” is a compound that has been studied for its potential anti-inflammatory properties . It’s synthesized from substituted 2-amino benzothiazoles and N-phenyl anthranilic acid .

Synthesis Analysis

The compound is synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The compound has a methoxy group at the sixth position in the benzothiazole ring .Chemical Reactions Analysis

The compound has been evaluated for its anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC50 values for COX-1 inhibition .Physical and Chemical Properties Analysis

The compound has a melting point of 185–187 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Heterocyclic Compound Synthesis : This area of research focuses on the synthesis of novel heterocyclic compounds derived from benzothiazole and pyridine derivatives. Studies have explored the creation of new compounds with potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, Abu-Hashem et al. (2020) synthesized various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities (Abu-Hashem, Al-Hussain, & Zaki, 2020). Similarly, Patel et al. (2011) synthesized new pyridine derivatives with varying antimicrobial activities, highlighting the chemical versatility and potential biological significance of these compounds (Patel, Agravat, & Shaikh, 2011).

Biological Activity Evaluation : Research efforts have also been directed towards evaluating the biological activities of synthesized compounds. Lee et al. (2018) developed a series of hydroxamic acids with selective inhibition against histone deacetylase 6 (HDAC6), demonstrating potential for Alzheimer's disease treatment due to their neuroprotective activity and ability to ameliorate impaired learning and memory (Lee et al., 2018).

Cytotoxicity and Anticancer Potential : The cytotoxic effects of novel compounds on cancer cells are another significant area of research. Hassan et al. (2014) investigated the cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, offering insights into their potential anticancer applications (Hassan, Hafez, & Osman, 2014).

Environmental and Industrial Applications

Removal of Heavy Metals : The development of novel adsorbents for the removal of heavy metals from industrial wastes is a crucial environmental application. Zargoosh et al. (2015) synthesized a magnetic nanoadsorbent using N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, demonstrating its effectiveness in removing Zn2+ and Cd2+ ions from industrial wastes (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is the p53 protein . The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer. It functions as a tumor suppressor, and its activation can lead to cell cycle arrest and apoptosis .

Mode of Action

This compound interacts with its target, the p53 protein, leading to its activation . This activation results in significant changes within the cell, including the induction of G2/M cell cycle arrest .

Biochemical Pathways

The activation of p53 by this compound affects several biochemical pathways. Notably, it alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration leads to apoptosis by accelerating the expression of caspases .

Pharmacokinetics

It has shown anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . The compound was particularly effective against the Colo205 cell line .

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells. This is achieved through the activation of p53, which leads to cell cycle arrest and the alteration of key mitochondrial proteins, ultimately resulting in apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can impact its inhibitory efficiency . .

Biochemische Analyse

Biochemical Properties

It has been found to exhibit anti-cancer activity, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in cell proliferation and survival .

Cellular Effects

N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide has been shown to have significant effects on various types of cells. It has been found to induce G2/M cell cycle arrest and apoptosis in Colo205 cells . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been found to induce p53 activation via mitochondrial-dependent pathways , suggesting that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-12-9-16(22-26-12)18(24)23(11-13-5-3-4-8-20-13)19-21-15-7-6-14(25-2)10-17(15)27-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCXRVSOFVPLAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

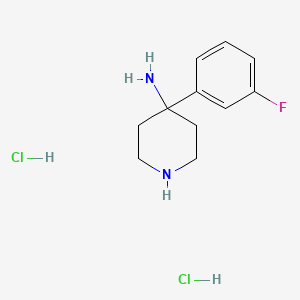

![(2E)-3-(2-fluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2975569.png)

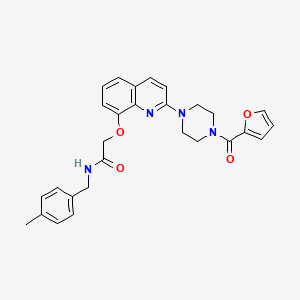

![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2975570.png)

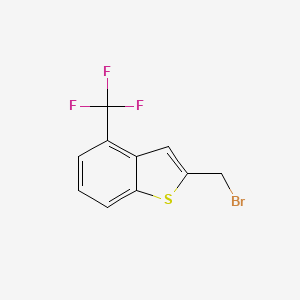

![3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2975571.png)

![2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2975579.png)

![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2975580.png)

![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)

![2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2975583.png)

![(E)-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethylidene][(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2975586.png)